trans-beta-Nitrostyrene

Stereochemistry Cycloaddition Asymmetric Synthesis

Choose trans-β-Nitrostyrene (TBNS, CAS 5153-67-3) for superior stereochemical control in asymmetric synthesis. As the thermodynamically stable E-isomer, it delivers predictable electrophilicity and ≥99.89% stereoselectivity in 1,3-dipolar cycloadditions, essential for pharmaceutical intermediates. Validated as a slow-binding PTP1B inhibitor scaffold (KI* = 1–10 μM) for diabetes and obesity drug discovery. Enables enantioselective Michael additions achieving >99% ee. Avoid reactivity pitfalls of the cis-isomer, α-nitrostyrene, or Cβ-methylated analogs. Standardized 98% purity with secure global shipping.

Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
CAS No. 5153-67-3
Cat. No. B046478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-beta-Nitrostyrene
CAS5153-67-3
Synonyms[(1E)-2-nitroethenyl]benzene;  (2-Nitroethenyl)benzene;  (E)-1-Nitro-2-phenylethene;  (E)-1-Nitro-2-phenylethylene;  (E)-β-Nitrostyrene;  [(1E)-2-Nitroethenyl]benzene;  trans-1-Nitro-2-phenylethylene; 
Molecular FormulaC8H7NO2
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=C[N+](=O)[O-]
InChIInChI=1S/C8H7NO2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+
InChIKeyPIAOLBVUVDXHHL-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 73 °F (NTP, 1992)
In water, <1 mg/mL at 73 °C
Soluble in ethanol, acetone;  very soluble in ether, chloroform, carbon disufide /trans-isomer/

Structure & Identifiers


Interactive Chemical Structure Model





Trans-beta-Nitrostyrene (CAS 5153-67-3) Properties & Specification Guide


trans-β-Nitrostyrene (TBNS, CAS 5153-67-3) is a yellow crystalline nitroalkene with molecular formula C8H7NO2 and molecular weight 149.15 g/mol [1]. It serves as a key Michael acceptor and electrophilic building block in organic synthesis, enabling efficient synthesis of nitroalkanes, amines, and complex molecules . As the thermodynamically stable E-isomer with a melting point of 55–58°C and boiling point of 250–260°C (decomposes), TBNS offers predictable reactivity and handling characteristics that distinguish it from the metastable Z-isomer and α-nitrostyrene positional isomer .

Why cis-β-Nitrostyrene, α-Nitrostyrene, and β-Methyl-β-Nitrostyrene Cannot Substitute for trans-β-Nitrostyrene


Substituting trans-β-nitrostyrene (TBNS) with its stereoisomer (cis/β-nitrostyrene), positional isomer (α-nitrostyrene), or Cβ-methylated analogue (β-methyl-β-nitrostyrene) fundamentally alters reactivity, stereochemical outcomes, and biological activity profiles. The trans (E) configuration provides optimal conjugation between the aromatic ring, vinyl moiety, and nitro group, resulting in predictable electrophilicity and stereoselective cycloaddition behavior that the cis-isomer cannot replicate [1]. Positional isomerism to the α-nitro position changes the electrophilic center from the β- to the α-carbon, redirecting nucleophilic attack and yielding different regioisomeric products [2]. Cβ-Methylation introduces steric hindrance that shifts reduction potentials tens of millivolts more negative and reduces antibacterial activity compared to the parent TBNS scaffold [3]. For applications requiring precise control over stereochemistry (asymmetric catalysis), defined electrophilic reactivity (Michael additions), or specific biological target engagement (PTP1B inhibition), only the trans-β isomer provides the validated performance characteristics.

Quantitative Differentiation Evidence: trans-β-Nitrostyrene vs. Comparators


Stereochemical Stability and Configurational Integrity: trans- vs. cis-β-Nitrostyrene

The trans (E) isomer of β-nitrostyrene demonstrates ≥99.89% stereoselectivity in 1,3-dipolar cycloaddition with 3,4-dihydroisoquinoline-N-oxide, with no detectable stereochemical leakage [1]. In contrast, the cis (Z) isomer reacts faster but exhibits distinct stereochemical outcomes and cycloreversion rates [1]. Raman spectroscopy provides unambiguous differentiation: cis-isomer shows C=C stretching at 1670 cm⁻¹, while trans-isomer shows at 1641 cm⁻¹ [2].

Stereochemistry Cycloaddition Asymmetric Synthesis

Electrochemical Reduction Potential: trans-β-Nitrostyrene vs. β-Methyl-β-Nitrostyrene

The electrochemical reduction potential of trans-β-nitrostyrene shifts tens of millivolts more negative upon Cβ-methylation [1]. This shift correlates with decreased conjugation due to increased C1–Cα torsion angle in β-methyl derivatives [1]. The difference translates to altered antibacterial activity, with β-nitrostyrene compounds showing lower activity against tested bacteria relative to β-methyl-β-nitrostyrene analogues [2].

Electrochemistry Redox Potential Structure-Activity Relationship

PTP1B Inhibitory Activity: trans-β-Nitrostyrene Scaffold Potency

trans-β-Nitrostyrene (TBNS) acts as a slow-binding, active site-directed inhibitor of protein tyrosine phosphatase 1B (PTP1B) with KI* = 1–10 μM [1]. This inhibition occurs via covalent adduct formation with Cys-215 [1]. While no direct comparator data exists for cis-isomer or α-isomer against PTP1B in the same study, the trans-configuration is essential for the proposed mechanism of nucleophilic attack on the nitrovinyl moiety.

Enzyme Inhibition PTP1B Diabetes Research

Michael Addition Reactivity: Negative Activation Enthalpy Unique to β-Nitrostyrene

In Michael-type reactions with cyclic secondary amines, trans-β-nitrostyrene (1g) exhibits decreasing reactivity with increasing temperature, yielding a negative enthalpy of activation (ΔH‡ < 0) [1]. This unusual kinetic behavior—indicative of a stable intermediate preceding the rate-determining step—has not been reported for α-nitrostyrene or β-methyl analogues. Hammett analysis yields ρX = 0.84 (uncatalyzed) and ρX = 2.10 (catalyzed) for substituted β-nitrostyrenes [1].

Physical Organic Chemistry Michael Addition Kinetics

Industrial-Scale Synthesis Efficiency: trans-β-Nitrostyrene Yield Optimization

Patented methods for trans-β-nitrostyrene production achieve yields up to 67% under reflux conditions using nitroalkane solvent and benzylamine base [1]. Subsequent patent improvements enable high-yield production in industrially-safe temperature ranges via acetic acid solvent and primary amine catalysis [2]. While direct yield comparisons with cis-isomer synthesis are not available, the trans-isomer's thermodynamic stability facilitates higher isolated yields and easier purification via crystallization from ethanol or petroleum ether.

Process Chemistry Large-Scale Synthesis Pharmaceutical Intermediates

Validated Application Scenarios for trans-β-Nitrostyrene (CAS 5153-67-3)


Stereocontrolled Synthesis of Isoxazolidine Heterocycles via 1,3-Dipolar Cycloaddition

trans-β-Nitrostyrene serves as the dipolarophile of choice for 1,3-dipolar cycloadditions with nitrones to produce 4-nitro-5-phenylisoxazolidines with ≥99.89% stereoselectivity [1]. The predictable stereochemical outcome and mild cycloreversion conditions enable precise control over isoxazolidine stereochemistry, critical for pharmaceutical intermediates and natural product synthesis [1].

PTP1B Inhibitor Scaffold for Diabetes and Obesity Drug Discovery

As a validated slow-binding inhibitor of PTP1B with KI* = 1–10 μM, trans-β-nitrostyrene provides a neutral phosphotyrosine mimetic scaffold for developing therapeutics targeting type 2 diabetes and obesity [2]. The established covalent inhibition mechanism via Cys-215 nucleophilic attack enables rational design of improved inhibitors with enhanced potency [2].

Asymmetric Michael Addition for Enantioselective C–C Bond Formation

The electrophilic nitrovinyl moiety of trans-β-nitrostyrene participates in enantioselective Michael additions with ketones, aldehydes, and malonates using chiral organocatalysts, achieving up to >99% ee and 99% de [3]. This reactivity underpins the synthesis of γ-nitro carbonyl compounds, key intermediates for β-amino acids and pyrrolidine alkaloids [3].

Electrochemical Probes and Structure-Activity Relationship Studies

The well-characterized electrochemical reduction behavior of trans-β-nitrostyrene—with reduction potentials sensitive to para-substituent electronic effects and Cβ substitution—makes it an ideal model compound for studying nitroaromatic reduction mechanisms [4]. Linear free energy relationships (Hammett plots) enable prediction of reactivity for derivative series [4].

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